2,3,4-Trifluoro-DL-phenylalanine
Overview
Description
2,3,4-Trifluoro-DL-phenylalanine is a chemical compound with the CAS Number: 1259978-34-1 . It has a molecular weight of 219.16 . The IUPAC name for this compound is 2,3,4-trifluorophenylalanine . It is a solid substance stored at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8F3NO2/c10-5-2-1-4(7(11)8(5)12)3-6(13)9(14)15/h1-2,6H,3,13H2,(H,14,15) . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored at ambient temperature . The molecular weight of the compound is 219.16 .Scientific Research Applications
Crystal Characterization
- Crystal Growth and Properties: Research has shown that DL-phenylalanine can be crystallized in silica gel, and these crystals have been characterized using X-ray powder diffraction and Fourier transform infrared spectroscopy (Ramachandran & Natarajan, 2007).
Protein Synthesis
- Mischarging Escherichia coli tRNA with Analogs of Phenylalanine: A study demonstrated the acylation of 5'-O-phosphorylcytidylyl(3'-5')adenosine with a derivative of phenylalanine, leading to biologically active misaminoacylated tRNAPhe, showcasing the role of phenylalanine analogs in protein synthesis (Baldini et al., 1988).
Enzymatic Activity
- Enzyme Activity: Investigations into phenylalanine ammonia-lyase have revealed its role in catalyzing the conversion of L-phenylalanine to trans-cinnamic acid and ammonia. This enzyme is significant in both clinical and industrial applications (MacDonald & D'Cunha, 2007).
Biosynthesis and Metabolism
- Biosynthesis of Isoflavone: DL-phenylalanine has been shown to incorporate into isoflavones, highlighting its role in the biosynthesis pathway of certain plant compounds (Mitsuhashi, Kaneko, & Sasaki, 1962).
- Metabolism in Fungi: Aspergillus niger, a soil fungus, has been found to metabolize DL-phenylalanine through a new pathway involving 4-hydroxymandelic acid (Kishore, Sugumaran, & Vaidyanathan, 1976).
Chemical Synthesis
- Synthesis of Derivatives: Studies have explored the synthesis of DL-o-Trimethylsilyl phenylalanine and its N-carboxyanhydride, demonstrating the chemical versatility of phenylalanine derivatives (Gertner, Shenhar, & Zilkha, 1963).
Biodegradation
- Biodegradation of Amino Acid-based Polymers: Research on biodegradable amino acid-based poly(ester amide)s has shown that functional amino acids like phenylalanine can be used to create polymers with specific biodegradation properties (Pang & Chu, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
2,3,4-Trifluoro-DL-phenylalanine is a derivative of phenylalanine, an essential aromatic amino acid. The primary targets of phenylalanine are the neurotransmitters norepinephrine and dopamine . These neurotransmitters play crucial roles in maintaining mental health, alertness, and memory .
Mode of Action
The antidepressant effects of phenylalanine derivatives may be due to their role as precursors in the synthesis of norepinephrine and dopamine . By increasing the levels of these neurotransmitters in the brain, phenylalanine derivatives can potentially alleviate symptoms of depression .
Biochemical Pathways
The biochemical pathways affected by phenylalanine derivatives involve the synthesis of norepinephrine and dopamine. These neurotransmitters are synthesized from phenylalanine through a series of enzymatic reactions . The downstream effects include enhanced signal transmission between nerve cells and the brain, improved alertness, reduced hunger pains, and potential antidepressant effects .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of phenylalanine derivatives would likely impact their bioavailability and therapeutic effects .
Result of Action
Based on the known effects of phenylalanine, it can be inferred that this compound may influence neurotransmitter levels, potentially affecting mood, alertness, and appetite .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds, pH levels, temperature, and other environmental conditions could potentially affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Cellular Effects
Fluorinated phenylalanines have been expanded to play an important role as potential enzyme inhibitors as well as therapeutic agents .
Molecular Mechanism
It is known that fluorinated compounds can have unique binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It is known that fluorinated compounds can have unique stability and degradation profiles .
Dosage Effects in Animal Models
The effects of 2,3,4-Trifluoro-DL-phenylalanine at different dosages in animal models are not well studied. It is known that fluorinated phenylalanines can have unique effects on pain and depression .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. It is known that fluorinated compounds can be involved in unique metabolic pathways .
Transport and Distribution
It is known that fluorinated compounds can have unique interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is not well studied. It is known that fluorinated compounds can have unique effects on subcellular localization .
Properties
IUPAC Name |
2-amino-3-(2,3,4-trifluorophenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-5-2-1-4(7(11)8(5)12)3-6(13)9(14)15/h1-2,6H,3,13H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKZSVVTLDUTMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)N)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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